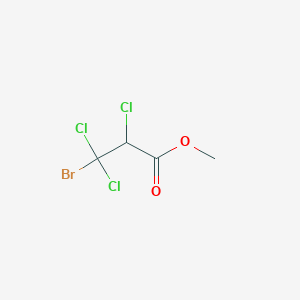
Methyl 3-bromo-2,3,3-trichloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2,3,3-trichloropropanoate is an organic compound with the molecular formula C4H4BrCl3O2 It is a derivative of propanoic acid and contains bromine, chlorine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,3,3-trichloropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,3,3-trichloropropanoate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,3,3-trichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated compounds.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromo-2,3,3-trichloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,3,3-trichloropropanoate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The ester functional group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trichloropropanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromopropanoate: Contains only one bromine atom and no chlorine atoms, resulting in different reactivity and applications.
Methyl 2,3,3-trichloropropanoate: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
Methyl 3-bromo-2,3,3-trichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61905-30-4 |
|---|---|
Molecular Formula |
C4H4BrCl3O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 3-bromo-2,3,3-trichloropropanoate |
InChI |
InChI=1S/C4H4BrCl3O2/c1-10-3(9)2(6)4(5,7)8/h2H,1H3 |
InChI Key |
XRFQXUPLSTXARM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)(Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















